2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol
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Description
“2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol” is an organic compound . It is also known by other names such as “2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethanol” and "2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol" .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H23NO . The InChI representation of the molecule isInChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3
. The Canonical SMILES representation is CC1(CC(CC(N1)(C)C)CCO)C
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 185.31 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The molecule has a Rotatable Bond Count of 2 . The Exact Mass is 185.177964357 g/mol . The Topological Polar Surface Area is 32.3 Ų . The molecule has a Heavy Atom Count of 13 .Scientific Research Applications
Synthesis and Oxidation Applications
Synthesis of Oxidation Reagents The compound 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol is closely related to compounds used in synthesis and oxidation reactions. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl are synthesized for use as oxidation reagents. These compounds have demonstrated efficiency in oxidizing various alcohols to their carbonyl derivatives and are recognized for their environmentally friendly attributes (Mercadante et al., 2013).
Alcohol Oxidation The compound is associated with the catalyzed alcohol oxidation system using 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO). This system, noted for its environmental benignity, effectively oxidizes a range of alcohols to corresponding carbonyl compounds, showcasing tolerance towards heteroaromatic rings and C=C bonds (Li & Zhang, 2009).
Polymer Functionalization and Crosslinking
Polyethylene Crosslinking 2,2,6,6-Tetramethylpiperidinyl-oxy (TEMPO) derivatives, closely related to the queried compound, are utilized in peroxide crosslinking of polyethylene. They aid in scorch suppression, cure control, and functionalization, contributing to the enhancement of scorch suppression and ultimate degree of crosslinking (Chaudhary, Chopin, & Klier, 2007).
Enzymatic Kinetic Resolution Enzymatic kinetic resolution of 2-(tetramethylpiperidine-1-oxyl)ethanols is facilitated by Candida antarctica lipase B. This process yields acetates with good to high enantiomeric excess values, leveraging the persistent radical effect for clean racemization under mild conditions (Prechter & Heinrich, 2013).
Oxidation Catalysis
Catalytic Oxidation of Alcohols The compound is linked to catalytic systems for the environmentally benign oxidation of alcohols. Novel, efficient, and recyclable catalysts have been developed, incorporating ionic liquid-supported 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) for catalytic oxidation. These systems afford carbonyl compounds from alcohols under mild conditions (Zhu et al., 2012).
Selective Oxidation Technologies Selective oxidation of alcohols, a pivotal process in chemical, pharmaceutical, and agrochemical industries, involves catalytic systems like 4-acetylamino-TEMPO. The methods developed are environmentally and economically beneficial, emphasizing wasteless technologies (Zhukova, Papina, & Tyaglivaya, 2020).
Properties
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEGBCJIXOPJHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344616 |
Source
|
Record name | 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28310-50-1 |
Source
|
Record name | 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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